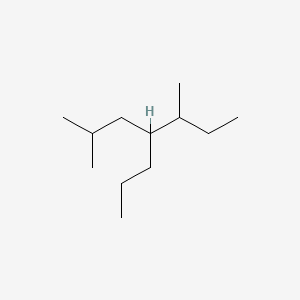

2,5-Dimethyl-4-propylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62185-32-4 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,5-dimethyl-4-propylheptane |

InChI |

InChI=1S/C12H26/c1-6-8-12(9-10(3)4)11(5)7-2/h10-12H,6-9H2,1-5H3 |

InChI Key |

PJXVVWKRCASATD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(C)C)C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Dimethyl-4-propylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of the branched alkane, 2,5-Dimethyl-4-propylheptane. Due to the limited availability of experimental data for this specific isomer of dodecane, this document distinguishes between computed, estimated, and experimentally determined values. It also includes generalized experimental protocols relevant to the characterization of such compounds.

Chemical Identity and Structure

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1][2][3][4] It is one of the 355 structural isomers of dodecane.[5] Its structure consists of a seven-carbon heptane (B126788) backbone with two methyl groups at positions 2 and 5, and a propyl group at position 4.

Below is a diagram illustrating the relationship between its common identifiers and chemical structure.

Physicochemical Properties

The majority of the available data on the physicochemical properties of this compound are computed or estimated. These values provide a good approximation for the compound's behavior and are summarized in the table below.

| Property | Value | Data Type | Reference(s) |

| Molecular Weight | 170.33 g/mol | Computed | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₆ | - | [1][2][3][4] |

| CAS Number | 62185-32-4 | - | [1][4] |

| Boiling Point | 190 °C | Unknown | [2][3] |

| Melting Point | -50.8 °C | Estimated | [2][3] |

| Density | 0.7590 g/cm³ | Unknown | [2][3] |

| Refractive Index | 1.4248 | Unknown | [2][3] |

| XLogP3-AA | 5.8 | Computed | [1] |

| InChI | InChI=1S/C12H26/c1-6-8-12(9-10(3)4)11(5)7-2/h10-12H,6-9H2,1-5H3 | Computed | [1][4] |

| InChIKey | PJXVVWKRCASATD-UHFFFAOYSA-N | Computed | [1][4] |

| SMILES | CCCC(CC(C)C)C(C)CC | Computed | [1][4] |

Reactivity

Specific reactivity data for this compound is not available. However, as a branched alkane, its reactivity is expected to be similar to other saturated hydrocarbons. Alkanes are generally considered to be the least reactive class of organic compounds.[6]

-

Combustion : Like all hydrocarbons, this compound will undergo combustion in the presence of sufficient oxygen to produce carbon dioxide and water, releasing a significant amount of heat.[6][7][8]

-

Halogenation : Alkanes can react with halogens (e.g., chlorine, bromine) in the presence of ultraviolet (UV) light or high temperatures.[7][8] This is a free-radical substitution reaction where one or more hydrogen atoms are replaced by a halogen atom.[9] For a complex, branched alkane like this compound, this reaction would likely lead to a mixture of halogenated products due to the presence of primary, secondary, and tertiary hydrogens, with tertiary hydrogens being the most reactive.[6][9]

Experimental Protocols

While specific experimental protocols for this compound are not documented in the literature, the following are general methodologies used for the characterization of branched alkanes.

4.1. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient way to determine the boiling point of a small liquid sample.[10]

-

Apparatus : Thiele tube, thermometer, small test tube (Durham tube), capillary tube, rubber band, heating source (Bunsen burner or oil bath).

-

Procedure :

-

A small amount of the liquid sample (approximately 0.5 mL) is placed in the Durham tube.[10]

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The Durham tube is attached to a thermometer using a rubber band.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

-

4.2. Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements of liquids.

-

Apparatus : Pycnometer of a known volume, analytical balance.

-

Procedure :

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

4.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying components in a mixture. For a pure sample, it can confirm identity and purity.

-

Workflow :

-

Sample Preparation : The sample is diluted in a suitable volatile solvent.

-

Injection : A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation : The sample travels through a capillary column (a non-polar column is typically used for alkanes) where it is separated based on its boiling point and interaction with the stationary phase.[1]

-

Detection (MS) : As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a parent molecular ion (or fragments close to it) and a characteristic fragmentation pattern. For branched alkanes, fragmentation is often favored at the branching points.[2]

-

The following diagram illustrates a general workflow for GC-MS analysis.

Solubility

While specific solubility data for this compound is unavailable, as a non-polar aliphatic hydrocarbon, it is expected to be immiscible with water and soluble in non-polar organic solvents such as hexane, toluene, and diethyl ether.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrum) for this compound has been found in the public domain. Characterization would rely on the general principles of spectroscopy for branched alkanes.

-

¹H NMR : The spectrum would be complex, showing multiple overlapping signals in the alkane region (typically 0.8-1.7 ppm). The integration of the signals would correspond to the number of protons in each unique chemical environment.

-

¹³C NMR : The spectrum would show a unique signal for each carbon atom in a different chemical environment, providing information about the carbon skeleton.

-

IR Spectroscopy : The spectrum would be simple, characterized by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

-

Mass Spectrometry : The mass spectrum would likely show a molecular ion peak (m/z 170), although it might be weak. The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from cleavage at the branched carbon atoms.[2]

Conclusion

This compound is a branched alkane for which a limited amount of physicochemical data is available, primarily from computational and estimation methods. Its chemical behavior is expected to be typical of a saturated hydrocarbon of its size. For researchers working with this compound, the generalized experimental protocols provided in this guide can serve as a starting point for its characterization. Further experimental studies would be necessary to definitively determine its properties and reactivity.

References

- 1. benchchem.com [benchchem.com]

- 2. GCMS Section 6.9.2 [people.whitman.edu]

- 3. This compound [chemicalbook.com]

- 4. This compound | C12H26 | CID 53423789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dodecane - Wikipedia [en.wikipedia.org]

- 6. Alkane Reactivity [www2.chemistry.msu.edu]

- 7. The Reactions of Alkanes, [chemed.chem.purdue.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Boiling Points - Concept [jove.com]

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethyl-4-propylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the branched alkane, 2,5-Dimethyl-4-propylheptane. The information contained herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

Core Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2] As a branched alkane, its physical characteristics, such as boiling and melting points, are influenced by its molecular structure, which affects the strength of intermolecular van der Waals forces.

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Unit |

| Molecular Formula | C12H26 | - |

| Molecular Weight | 170.33 | g/mol |

| Boiling Point | 190 | °C |

| Melting Point | -50.8 (estimate) | °C |

| Density | 0.7590 | g/cm³ |

| Refractive Index | 1.4248 | - |

(Data sourced from PubChem and ChemicalBook databases)[1][2]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid alkanes like this compound.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3][4][5] A common and efficient method for determining the boiling point of a small liquid sample is the capillary method, often utilizing a Thiele tube or a Mel-Temp apparatus.[6]

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube or fusion tube.[3][4]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid sample.[4][6]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block of a melting point apparatus).[6][7]

-

Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit, followed by the vapor of the sample, which will be observed as a steady stream of bubbles emerging from the capillary tip.[3][6]

-

Observation: The heat source is removed once a vigorous stream of bubbles is observed. As the apparatus cools, the vapor pressure inside the capillary will decrease. The boiling point is the temperature at which the external pressure becomes greater than the vapor pressure within the capillary, causing the liquid to be drawn up into the capillary tube.[5][6]

-

Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. The barometric pressure should also be recorded for accuracy.[4][6]

Melting Point Determination

For compounds that are solid at room temperature, a standard melting point apparatus is used. Since this compound has a very low estimated melting point (-50.8°C), this determination would require a specialized low-temperature apparatus (cryostat). The general principle remains the same.

Methodology (General):

-

Sample Preparation: A small, finely powdered sample of the solidified compound is packed into a capillary tube.[2][7]

-

Apparatus Setup: The capillary tube is placed in a heating/cooling block of a melting point apparatus, in close proximity to a calibrated thermometer.[8]

-

Heating/Cooling: The temperature is ramped slowly (e.g., 1-2°C per minute) as it approaches the expected melting point.[2]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[9] For a pure compound, this range should be narrow (0.5-1.0°C).[2]

Density Measurement

Density is the mass of a substance per unit volume. For a liquid like this compound, this can be determined accurately using a volumetric method or a hydrometer.

Methodology (Volumetric):

-

Mass Measurement: A clean, dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.[10]

-

Volume Measurement: A specific volume of this compound (e.g., 10.0 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Combined Mass Measurement: The graduated cylinder containing the liquid is reweighed, and the mass is recorded.[10]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume. Density = Mass / Volume

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental physical property used to characterize hydrocarbon liquids. The ASTM D1218 is a standard test method for this determination.[1][11][12][13]

Methodology (Abbe Refractometer):

-

Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water) at a controlled temperature (typically 20°C or 25°C).[11]

-

Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.[11]

-

Measurement: The prisms are closed, and the instrument is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature must be precisely controlled and recorded, as the refractive index is temperature-dependent.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a liquid alkane sample such as this compound.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. scribd.com [scribd.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. thinksrs.com [thinksrs.com]

- 9. pennwest.edu [pennwest.edu]

- 10. scribd.com [scribd.com]

- 11. matestlabs.com [matestlabs.com]

- 12. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]

- 13. standards.iteh.ai [standards.iteh.ai]

Synthesis of 2,5-Dimethyl-4-propylheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to obtain the highly branched alkane, 2,5-Dimethyl-4-propylheptane. This document outlines a detailed three-step synthesis involving a Grignard reaction, acid-catalyzed dehydration, and subsequent catalytic hydrogenation. The protocols provided are based on established and analogous chemical transformations, offering a practical framework for the laboratory synthesis of this target molecule.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached in three main stages, starting from commercially available or readily accessible precursors. The core of this strategy is the formation of the carbon skeleton through a Grignard reaction, followed by the removal of a hydroxyl group and saturation of the resulting double bond to yield the final alkane.

The three key transformations are:

-

Grignard Reaction: The synthesis commences with the nucleophilic addition of a propylmagnesium bromide Grignard reagent to 2,5-dimethylhexan-3-one. This reaction forms the tertiary alcohol intermediate, 2,5-dimethyl-4-propylheptan-4-ol, effectively constructing the desired C12 carbon backbone.

-

Dehydration: The tertiary alcohol is then subjected to acid-catalyzed dehydration. This elimination reaction removes the hydroxyl group as a water molecule, generating a mixture of isomeric alkenes, predominantly 2,5-dimethyl-4-propylheptenes.

-

Hydrogenation: The final step involves the catalytic hydrogenation of the alkene mixture. Using a palladium on carbon (Pd/C) catalyst, the carbon-carbon double bonds are saturated with hydrogen to yield the target molecule, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields and reaction times may vary depending on the specific experimental conditions and scale.

| Step | Reaction | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Grignard Reaction | 1-Bromopropane (B46711), Magnesium, 2,5-Dimethylhexan-3-one | Iodine (activator) | Anhydrous Diethyl Ether | 0 to 35 (reflux) | 2 - 4 | 80 - 90 |

| 2 | Dehydration | 2,5-Dimethyl-4-propylheptan-4-ol | Concentrated Sulfuric Acid | None (neat) | 100 - 120 | 1 - 2 | 70 - 85 |

| 3 | Hydrogenation | 2,5-Dimethyl-4-propylheptene mixture | 10% Palladium on Carbon (Pd/C) | Ethanol (B145695) | 25 (Room Temp.) | 2 - 6 | >95 |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Grignard reagents are highly reactive and moisture-sensitive; therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Step 1: Synthesis of 2,5-Dimethyl-4-propylheptan-4-ol via Grignard Reaction

This protocol details the formation of the tertiary alcohol intermediate.

Materials:

-

Magnesium turnings

-

Iodine crystal

-

1-Bromopropane

-

Anhydrous diethyl ether

-

2,5-Dimethylhexan-3-one

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents). Add a single crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be required to initiate the reaction.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of 2,5-dimethylhexan-3-one (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude 2,5-dimethyl-4-propylheptan-4-ol. The product can be purified by distillation if necessary.

Step 2: Dehydration of 2,5-Dimethyl-4-propylheptan-4-ol

This protocol describes the elimination of water from the tertiary alcohol to form a mixture of alkenes.

Materials:

-

2,5-Dimethyl-4-propylheptan-4-ol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Place the crude 2,5-dimethyl-4-propylheptan-4-ol in a round-bottom flask.

-

Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Set up a distillation apparatus and heat the mixture to 100-120 °C. The alkene products will distill as they are formed.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the distillate with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the solution to obtain the mixture of 2,5-dimethyl-4-propylheptenes.

Step 3: Hydrogenation of 2,5-Dimethyl-4-propylheptene Mixture

This protocol details the final saturation of the alkene mixture to yield the target alkane.

Materials:

-

2,5-Dimethyl-4-propylheptene mixture

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve the 2,5-dimethyl-4-propylheptene mixture in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric and should be kept wet with solvent during filtration.

-

Wash the Celite® pad with ethanol.

-

Combine the filtrates and remove the ethanol by rotary evaporation. The remaining liquid is the crude this compound.

-

The product can be purified by distillation to obtain a high purity sample.

Visualization of Synthetic Pathway

The following diagrams illustrate the overall synthetic workflow and the logical progression of the synthesis.

Caption: Overall synthetic workflow for this compound.

Caption: Logical progression of the synthesis of this compound.

Characterization

The final product, this compound, and the intermediates can be characterized using standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for assessing the purity of the final product and identifying any isomeric byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the target molecule by identifying the specific chemical environments of the hydrogen and carbon atoms. The fragmentation pattern of branched alkanes in mass spectrometry is typically characterized by preferential cleavage at the branching points, leading to the formation of stable carbocations.

This guide provides a robust and detailed framework for the synthesis of this compound. By following these protocols and employing careful laboratory techniques, researchers can successfully prepare this highly branched alkane for further study and application.

In-Depth Technical Guide: 2,5-Dimethyl-4-propylheptane (CAS: 62185-32-4)

Disclaimer: Publicly available information on 2,5-Dimethyl-4-propylheptane is exceptionally limited. This compound is a specific isomer of dodecane (B42187) and appears primarily in chemical databases and supplier listings rather than in dedicated research literature. Consequently, data regarding detailed experimental protocols, biological activity, and metabolic or signaling pathways is not available. The following guide summarizes the existing physicochemical data.

Chemical Identity and Properties

This compound is a saturated, branched-chain alkane. Its structure consists of a heptane (B126788) backbone with methyl groups at positions 2 and 5, and a propyl group at position 4.

Table 1: Chemical Identifiers and Molecular Properties [1][2][3]

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 62185-32-4 |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol |

| Canonical SMILES | CCCC(CC(C)C)C(C)CC |

| InChI Key | PJXVVWKRCASATD-UHFFFAOYSA-N |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 190°C | ChemicalBook (estimated)[2] |

| Melting Point | -50.8°C | ChemicalBook (estimated)[2] |

| Density | 0.7590 g/cm³ | ChemicalBook (estimated)[2] |

| Refractive Index | 1.4248 | ChemicalBook (estimated)[2] |

| LogP (Octanol/Water) | 4.49490 | ChemSrc[1] |

Synthesis and Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the synthesis of this compound. Branched alkanes of this nature are typically found as minor components within complex hydrocarbon mixtures (e.g., petroleum fractions) and are often isolated by fractional distillation or preparative chromatography rather than synthesized directly for dedicated study.

Without published synthesis routes, a logical workflow for its potential, though hypothetical, production cannot be diagrammed.

Biological Activity and Signaling Pathways

There is no available data in peer-reviewed literature, toxicological databases, or patent filings concerning the biological activity, pharmacology, or toxicology of this compound. As a simple saturated hydrocarbon, it is not expected to have specific interactions with biological receptors or signaling pathways in the manner of a drug molecule. Its effects, if any, would likely be related to non-specific mechanisms such as membrane disruption at high concentrations, similar to other alkanes.

Due to the complete absence of data, no signaling pathway diagrams can be generated.

Analytical Methods

While no specific analytical methods have been published for this compound, a general workflow for its identification and quantification within a mixture can be proposed based on standard practices for volatile organic compounds.

Diagram 1: General Analytical Workflow

Caption: A generalized workflow for the analysis of volatile hydrocarbons.

Protocol for General Analysis:

-

Sample Preparation: A sample containing the hydrocarbon mixture is diluted in a volatile solvent like hexane (B92381) or pentane. Alternatively, for trace analysis, solid-phase microextraction (SPME) or static headspace analysis may be employed.

-

Gas Chromatography (GC): The prepared sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to separate the hydrocarbon isomers based on their boiling points and interaction with the stationary phase.

-

Mass Spectrometry (MS): The eluent from the GC column is directed into a mass spectrometer, typically using electron ionization (EI). The molecule is fragmented into a characteristic pattern.

-

Data Analysis: The resulting mass spectrum is compared against a spectral library (e.g., NIST) to confirm the identity of this compound. Quantification can be performed by integrating the area of the corresponding chromatographic peak and comparing it to that of a known internal or external standard.

Conclusion

This compound (CAS 62185-32-4) is a structurally defined chemical for which there is a significant lack of empirical data. The available information is limited to computed physicochemical properties. There is no evidence of research into its synthesis, biological effects, or specific analytical methodology, precluding its evaluation for applications in drug development or detailed scientific research at this time. Further investigation would be required to characterize this compound and explore any potential utility.

References

Structure Elucidation of 2,5-Dimethyl-4-propylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the branched alkane, 2,5-Dimethyl-4-propylheptane. Due to the limited availability of published experimental data for this specific molecule, this document outlines a systematic approach based on established principles of organic spectroscopy. It serves as a practical framework for researchers engaged in the identification and characterization of complex saturated hydrocarbons. This guide details predicted spectroscopic data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, and presents it in a clear, tabular format. Furthermore, it includes detailed, generalized experimental protocols and illustrates the logical workflow of structure elucidation through Graphviz diagrams.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1] Its structure features a heptane (B126788) backbone with methyl groups at positions 2 and 5, and a propyl group at position 4. Accurate structure elucidation is fundamental in various scientific disciplines, including synthetic chemistry, natural product analysis, and drug development, as the precise arrangement of atoms dictates the molecule's physical, chemical, and biological properties.

This guide will walk through the process of confirming the structure of this compound using a combination of modern spectroscopic techniques.

Predicted Spectroscopic Data

Given the absence of readily available experimental spectra for this compound, the following sections detail the predicted data based on its known structure and established spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, similar alkyl groups. The chemical shifts are predicted to be in the typical alkane region (δ 0.8-2.0 ppm).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ (propyl) | ~ 0.9 | Triplet (t) | 3H |

| CH₃ (at C2 & C5) | ~ 0.85-0.95 | Doublet (d) | 12H |

| CH₂ (propyl, adjacent to CH) | ~ 1.2-1.4 | Multiplet (m) | 2H |

| CH₂ (propyl, terminal) | ~ 1.4-1.6 | Sextet (sxt) | 2H |

| CH (at C2 & C5) | ~ 1.5-1.7 | Multiplet (m) | 2H |

| CH (at C4) | ~ 1.7-1.9 | Multiplet (m) | 1H |

| CH₂ (heptane backbone) | ~ 1.1-1.3 | Multiplet (m) | 4H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show fewer than 12 signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (propyl) | ~ 14 |

| C1 & C7 (heptane) | ~ 23 |

| C2 & C6 (heptane) | ~ 32 |

| C3 & C5 (heptane) | ~ 39 |

| C4 (heptane) | ~ 45 |

| CH₃ (at C2 & C5) | ~ 20 |

| C2 (propyl) | ~ 21 |

| C3 (propyl) | ~ 37 |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound is expected to yield a molecular ion peak (M⁺) at m/z 170. However, for branched alkanes, the molecular ion peak is often weak. The fragmentation pattern will be characterized by the loss of alkyl radicals to form stable carbocations.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 170 | [C₁₂H₂₆]⁺ | Molecular Ion (M⁺) |

| 127 | [C₉H₁₉]⁺ | Loss of a propyl radical (•C₃H₇) |

| 113 | [C₈H₁₇]⁺ | Loss of an isobutyl radical (•C₄H₉) |

| 85 | [C₆H₁₃]⁺ | Cleavage of the heptane backbone |

| 71 | [C₅H₁₁]⁺ | Cleavage of the heptane backbone |

| 57 | [C₄H₉]⁺ | Formation of a tert-butyl cation (base peak) |

| 43 | [C₃H₇]⁺ | Formation of a propyl or isopropyl cation |

Infrared (IR) Spectroscopy

As an alkane, the IR spectrum of this compound will be relatively simple, showing characteristic C-H stretching and bending vibrations.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960-2850 | C-H stretch (sp³ C-H) | Strong |

| 1470-1450 | C-H bend (methylene scissoring) | Medium |

| 1380-1370 | C-H bend (methyl symmetric bend) | Medium |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid hydrocarbon like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor and perform phasing, baseline correction, and integration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like hexane (B92381) or dichloromethane.

-

Gas Chromatography (GC) Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min to ensure separation from any impurities.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 500.

-

Source Temperature: 230 °C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, the sample can be analyzed neat. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan the range from 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Perform a background scan of the clean salt plates before running the sample.

-

Visualizing the Elucidation Process

The following diagrams illustrate the logical workflow and structural analysis of this compound.

Caption: Workflow for the structure elucidation of an unknown compound.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The structure elucidation of this compound, while seemingly straightforward, requires a systematic and multi-faceted analytical approach. By combining the data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and predicted data to aid researchers in the identification and characterization of this and similar branched alkanes, ensuring accuracy and efficiency in their scientific endeavors.

References

Spectroscopic Analysis of Saturated Alkanes: A Guide for Researchers Focusing on 2,5-Dimethyl-4-propylheptane

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide outlines the expected spectroscopic characteristics of 2,5-Dimethyl-4-propylheptane and provides standardized experimental protocols for its analysis. Due to the absence of publicly available, peer-reviewed spectroscopic data for this specific compound, this document focuses on the predictable spectroscopic features and general methodologies applicable to the analysis of similar saturated alkanes.

Predicted Spectroscopic Data

The following tables summarize the anticipated data from key spectroscopic techniques for the analysis of this compound. These predictions are based on the principles of each spectroscopic method and the known behavior of analogous chemical structures.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (methyl groups) | 0.8 - 1.0 | Doublet / Triplet | 12H |

| -CH₂- (methylene groups) | 1.2 - 1.4 | Multiplet | 8H |

| -CH- (methine groups) | 1.4 - 1.7 | Multiplet | 6H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Primary (-CH₃) | 10 - 20 |

| Secondary (-CH₂) | 20 - 40 |

| Tertiary (-CH-) | 30 - 50 |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 170 | Molecular Ion [M]⁺ |

| 155 | [M-CH₃]⁺ |

| 141 | [M-C₂H₅]⁺ |

| 127 | [M-C₃H₇]⁺ |

| 113 | [M-C₄H₉]⁺ |

Table 4: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2850 - 3000 | C-H stretch | Strong |

| 1450 - 1470 | C-H bend (methylene) | Medium |

| 1370 - 1380 | C-H bend (methyl) | Medium |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the ion source via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: Place a small drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic absorption bands corresponding to the vibrational modes of the C-H bonds.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound like this compound.

An In-depth Technical Guide to the Isomers of Dodecane (C12H26)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26) is a saturated hydrocarbon with 355 structural isomers, each exhibiting unique physical and chemical properties. While n-dodecane is a well-characterized solvent and component of fuels, its numerous branched isomers offer a vast and largely unexplored chemical space with potential applications in materials science, and notably, in the pharmaceutical industry. This technical guide provides a comprehensive overview of the isomers of dodecane, focusing on their physicochemical properties, synthetic methodologies, and potential relevance to drug development, including their roles as formulation excipients and their toxicological profiles.

Physicochemical Properties of Dodecane Isomers

The structural diversity of dodecane isomers leads to a wide range of physical properties, such as boiling point, melting point, and density. Generally, increased branching leads to a decrease in boiling point due to reduced van der Waals forces. The melting point is influenced by both branching and molecular symmetry, with more symmetrical molecules often exhibiting higher melting points. A summary of available data for a selection of dodecane isomers is presented below.

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Dodecane | 112-40-3 | 215-217[1] | -9.6[1] | 0.75 (at 25°C)[1] |

| 2-Methylundecane | 7045-71-8 | 170-195[2] | -70[2] | 0.74[2] |

| 3-Methylundecane (B86300) | 1002-43-3 | 201[3] | -58[3] | 0.749 (at 20°C)[3] |

| 4-Methylundecane (B1196022) | 2980-69-0 | 209.2[4] | -67.9[5] | 0.75[4] |

| 5-Methylundecane | 1632-70-8 | 115-116 (at 15 mmHg) | - | - |

| 2,2-Dimethyldecane | 17302-37-3 | 201[6] | -50.8[6] | 0.7406[6] |

| 2,3-Dimethyldecane | 17312-44-6 | - | 196.6 K (-76.55 °C)[7] | - |

| 2,9-Dimethyldecane | 1002-17-1 | - | - | - |

| 3,6-Dimethyldecane | 17312-53-7 | - | - | - |

| 5,6-Dimethyldecane | 1636-43-7 | - | - | - |

| 3-Ethyldecane | 17085-96-0 | - | - | - |

| 5-Ethyldecane | 17302-36-2 | - | - | - |

| 2,2,3-Trimethylnonane | - | - | - | - |

| 2,3,4-Trimethylnonane | 62184-56-9 | - | - | - |

| 2,4,6-Trimethylnonane | 62184-10-5 | - | - | - |

| 2,5,5-Trimethylnonane | 62184-12-7 | - | - | - |

| 3,3,5-Trimethylnonane | 62184-19-4 | - | - | - |

Experimental Protocols: Synthesis of Dodecane Isomers

The synthesis of specific alkane isomers, including those of dodecane, can be achieved through various established organic chemistry reactions. These methods typically involve the formation of new carbon-carbon bonds followed by the removal of functional groups. Common strategies include the Wurtz reaction, Grignard reagent-based syntheses, and the Corey-House synthesis.[8][9][10][11]

General Synthetic Approaches

Protocol: Synthesis of 2,3-Dimethyldecane

This protocol describes a potential synthetic route to 2,3-dimethyldecane, a branched isomer of dodecane.

Step 1: Grignard Reagent Formation

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-bromobutane (B33332) in anhydrous diethyl ether to the magnesium turnings with stirring.

-

The reaction mixture should become cloudy and warm, indicating the formation of the Grignard reagent (sec-butylmagnesium bromide).

-

Once the reaction is complete, the solution should be a clear, dark liquid.

Step 2: Coupling Reaction

-

In a separate flask, dissolve 1-bromohexane (B126081) in anhydrous diethyl ether.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the 1-bromohexane solution to the Grignard reagent with vigorous stirring. A copper(I) catalyst, such as copper(I) iodide, can be added to facilitate the coupling.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Work-up and Purification

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain 2,3-dimethyldecane.

Toxicology and Metabolism of Dodecane Isomers

The toxicological profiles of dodecane isomers are not extensively studied individually. However, in general, alkanes are considered to have low systemic toxicity. The primary concern is aspiration into the lungs, which can cause chemical pneumonitis. Dermal exposure to dodecane and its isomers may cause irritation and defatting of the skin.

The metabolism of alkanes, including branched-chain isomers, is primarily carried out by cytochrome P450 enzymes in the liver. The initial step is typically hydroxylation at a terminal or sub-terminal carbon atom, followed by further oxidation to aldehydes, ketones, and carboxylic acids. These more polar metabolites can then be conjugated and excreted. The degree of branching can influence the rate and site of metabolism.

Relevance to Drug Development

Branched-chain alkanes, including isomers of dodecane, have potential applications in drug development, primarily as excipients in pharmaceutical formulations. Their hydrophobic nature makes them suitable for use in emulsions, creams, and ointments. The specific isomer used can influence the formulation's viscosity, stability, and drug release characteristics. Furthermore, certain alkanes can act as penetration enhancers in transdermal drug delivery systems.

Conclusion

The 355 isomers of dodecane represent a significant pool of structurally diverse hydrocarbons. While research has primarily focused on n-dodecane, the branched isomers offer unique physicochemical properties that may be advantageous in various applications, including as specialized solvents and formulation excipients in the pharmaceutical industry. Further investigation into the synthesis, properties, and biological interactions of individual dodecane isomers is warranted to fully explore their potential.

References

- 1. 2,3-Dimethyldecane (CAS 17312-44-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2-METHYLUNDECANE CAS#: 7045-71-8 [m.chemicalbook.com]

- 3. 3-methylundecane [stenutz.eu]

- 4. 4-methylundecane | 2980-69-0 [chemnet.com]

- 5. 4-methylundecane [chemister.ru]

- 6. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]

- 7. 2,3-Dimethyldecane [webbook.nist.gov]

- 8. chembk.com [chembk.com]

- 9. 2,2-dimethyl decane, 17302-37-3 [thegoodscentscompany.com]

- 10. Page loading... [guidechem.com]

- 11. 4-Methylundecane (C12H26)|High-Purity Research Chemical [benchchem.com]

An In-depth Technical Guide to the Thermodynamic Properties of 2,5-Dimethyl-4-propylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic property data for the branched alkane, 2,5-Dimethyl-4-propylheptane (C₁₂H₂₆). Due to the vast number of alkane isomers, detailed experimental data for each specific compound is often limited. Consequently, this document presents a combination of estimated and computationally derived data for this compound, alongside a discussion of the general experimental and computational methodologies employed for determining the thermodynamic properties of alkanes.

Introduction to this compound

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a branched alkane, its molecular structure influences its physical and thermodynamic properties, distinguishing it from its linear and other branched isomers. Understanding these properties is crucial in various applications, including fuel development, lubrication technologies, and as a non-polar solvent in chemical synthesis and drug formulation.

Physicochemical and Thermodynamic Properties

The following table summarizes the available physical and thermodynamic data for this compound. It is important to note that much of this data is estimated or computationally derived due to a lack of direct experimental measurements for this specific isomer.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Number | 62185-32-4 | PubChem[1] |

| Boiling Point | 190°C (estimated) | ChemicalBook[2] |

| Melting Point | -50.8°C (estimated) | ChemicalBook[2] |

| Density | 0.7590 g/cm³ (estimated) | ChemicalBook[2] |

| Refractive Index | 1.4248 (estimated) | ChemicalBook[2] |

| LogP (Octanol-Water Partition Coefficient) | 4.49490 (estimated) | Chemsrc[3] |

Note: The National Institute of Standards and Technology (NIST) maintains critically evaluated thermophysical and thermochemical data, which may include more detailed properties for this compound; however, this information is part of a subscription-based service and not publicly available.[4]

Methodologies for Determining Thermodynamic Properties of Alkanes

The determination of thermodynamic properties for alkanes like this compound relies on both experimental techniques and computational methods.[5][6][7]

Experimental determination of thermodynamic properties for alkanes generally involves calorimetric and vapor pressure measurements.

-

Calorimetry:

-

Low-Temperature Adiabatic Heat-Capacity Calorimetry: This technique is used to measure the heat capacity (Cₚ) of a substance as a function of temperature, typically from near absolute zero up to around 400 K. By integrating the heat capacity data, changes in enthalpy and entropy can be determined. The data from these experiments are crucial for establishing the standard entropy of a substance.

-

Combustion Calorimetry: This method is employed to determine the enthalpy of formation (ΔfH°). The alkane is combusted in a bomb calorimeter, and the heat released during the reaction is precisely measured. By applying corrections for the states of the reactants and products, the standard enthalpy of formation can be calculated.

-

-

Vapor Pressure Measurement:

-

The relationship between vapor pressure and temperature is used to determine the enthalpy of vaporization (ΔvapH). Techniques such as ebulliometry or the use of an isoteniscope are employed to measure the vapor pressure at various temperatures. The Clausius-Clapeyron equation is then used to calculate the enthalpy of vaporization from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of temperature.[8]

-

-

Correlation-Gas Chromatography:

-

This technique can be used to evaluate vaporization enthalpies of hydrocarbons. The retention times of the target compound and a series of standards (often n-alkanes) with known vaporization enthalpies are measured. A linear relationship is often observed between the vaporization enthalpies and the enthalpies of transfer from solution to the vapor phase, allowing for the determination of the unknown vaporization enthalpy.[8]

-

In the absence of experimental data, computational chemistry provides valuable tools for estimating thermodynamic properties.[7]

-

Group Additivity Methods:

-

The Benson group additivity method is a widely used semi-empirical approach for estimating the thermodynamic properties of organic molecules in the ideal gas state.[5][9] This method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups. The contributions for various groups have been derived from experimental data for a wide range of compounds.

-

-

Statistical Mechanics:

-

For molecules with a known molecular structure and vibrational frequencies (often obtained from spectroscopic data or quantum mechanical calculations), statistical mechanics can be used to calculate thermodynamic properties such as entropy, heat capacity, and Gibbs free energy.[6][7] This approach involves calculating the translational, rotational, vibrational, and electronic partition functions.

-

-

Quantum Chemistry Calculations:

-

Ab initio and Density Functional Theory (DFT) methods can be used to calculate the electronic structure of a molecule. From these calculations, molecular geometries, vibrational frequencies, and electronic energies can be obtained. This information can then be used in conjunction with statistical mechanics to calculate thermodynamic properties.

-

Visualizations

The following diagrams illustrate the general workflows for the experimental determination and computational estimation of thermodynamic properties for alkanes.

Caption: General experimental workflow for determining thermodynamic properties of an alkane.

Caption: Logical workflow for the computational estimation of alkane thermodynamic properties.

Conclusion

References

- 1. This compound | C12H26 | CID 53423789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. This compound | CAS#:62185-32-4 | Chemsrc [chemsrc.com]

- 4. 2,6-dimethyl-4-propylheptane [webbook.nist.gov]

- 5. srd.nist.gov [srd.nist.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. fiveable.me [fiveable.me]

- 8. umsl.edu [umsl.edu]

- 9. srd.nist.gov [srd.nist.gov]

An In-Depth Technical Analysis of 2,5-Dimethyl-4-propylheptane

For Immediate Release

This whitepaper provides a comprehensive overview of the chemical and physical properties of 2,5-Dimethyl-4-propylheptane, a saturated acyclic alkane. The information is targeted toward researchers, scientists, and professionals in drug development and chemical synthesis who require precise data for modeling and experimental design.

Core Molecular Data

This compound is a branched alkane. Its structure consists of a seven-carbon heptane (B126788) backbone with two methyl groups at positions 2 and 5, and a propyl group at position 4.

Molecular Formula and Weight

The fundamental properties of this compound are detailed below. The molecular formula is C12H26.[1][2][3] Its molecular weight is approximately 170.33 g/mol .[1][2][4][5]

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[1][3][5], ChemicalBook[2] |

| Molecular Weight | 170.33 g/mol | PubChem[1][4][5] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62185-32-4 | PubChem[1], Chemsrc[6] |

Physicochemical Properties

Limited experimental data is available for this specific isomer. However, estimated properties provide valuable insights for practical applications.

| Property | Estimated Value | Source |

| Boiling Point | 190°C | ChemicalBook[2] |

| Density | 0.7590 | ChemicalBook[2] |

| Refractive Index | 1.4248 | ChemicalBook[2] |

| Melting Point | -50.8°C | ChemicalBook[2] |

Structural Representation and Logic

To understand the connectivity of this compound, a structural hierarchy can be visualized. This diagram illustrates the relationship between the parent chain and its substituents, which is fundamental to its IUPAC nomenclature.

Context in Research and Development

As a simple branched alkane, this compound is not typically involved in biological signaling pathways or drug development. Its primary relevance is in the fields of organic chemistry, fuel science, and as a potential non-polar solvent or a component in complex hydrocarbon mixtures.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published in standard literature. However, its synthesis would follow general principles of organic chemistry for creating branched alkanes. A plausible, though not specifically cited, synthetic workflow could involve:

-

Grignard Reaction: Reacting a suitable alkyl halide (e.g., a propyl magnesium halide) with a ketone that has the desired methyl branching (e.g., a derivative of heptanone) to form an alcohol intermediate.

-

Dehydration: Elimination of the alcohol group to form an alkene.

-

Hydrogenation: Catalytic hydrogenation of the alkene to yield the final saturated alkane, this compound.

This theoretical workflow is represented by the following diagram:

Due to the limited specific research on this compound, no experimental data regarding biological activity or signaling pathways is available. The information presented is based on established chemical principles and data from chemical databases.

References

- 1. This compound | C12H26 | CID 53423789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. 2,5-Dimethyl-4-(propan-2-yl)heptane | C12H26 | CID 53423787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Dimethyl-4-propylheptane | C12H26 | CID 57490901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethyl-4-propylheptane | C12H26 | CID 53423718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:62185-32-4 | Chemsrc [chemsrc.com]

The Architecture of Alkanes: A Technical Guide to Branched Alkane Nomenclature and Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nomenclature and structural characteristics of branched alkanes. A thorough understanding of these fundamental organic molecules is paramount for professionals in chemical research and drug development, where subtle variations in molecular architecture can profoundly impact a compound's physical properties and biological activity. This document outlines the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC), delves into the structural isomerism of alkanes, and presents key experimental methodologies for their structural elucidation.

IUPAC Nomenclature of Branched Alkanes

The IUPAC system provides a logical and unambiguous method for naming organic compounds, ensuring clear communication among scientists.[1][2] For branched alkanes, the nomenclature is based on a set of rules that identify a parent hydrocarbon chain and the various substituents attached to it.[3][4]

1.1. Identifying the Parent Chain

The foundation of an alkane's name is its parent chain, which is the longest continuous chain of carbon atoms within the molecule.[3][5][6] If two or more chains of equal length are present, the parent chain is the one with the greater number of substituents.[3][6] The parent chain is named based on the number of carbon atoms, following the standard prefixes for alkanes (e.g., methane, ethane, propane, butane, pentane (B18724), hexane, etc.).[5][7]

1.2. Numbering the Parent Chain

Once the parent chain is identified, the carbon atoms are numbered consecutively from one end to the other. The numbering begins at the end that gives the substituents the lowest possible locants (numbers).[2][3][5] If there is a tie, the chain is numbered to give the second substituent the lowest possible number, and so on.[2][3] If a tie still exists, the numbering is determined by assigning the lowest number to the substituent that comes first alphabetically.[2]

1.3. Naming Substituents

Groups of atoms attached to the parent chain are called substituents. For alkanes, these are typically alkyl groups, which are named by replacing the "-ane" suffix of the corresponding alkane with "-yl".[5][7][8] For example, a -CH₃ group is a methyl group, and a -CH₂CH₃ group is an ethyl group.

If the same substituent appears more than once, prefixes such as "di-", "tri-", "tetra-", etc., are used to indicate the number of identical substituents.[9][10] These prefixes are not considered when alphabetizing the substituent names.[9][10]

1.4. Assembling the Full IUPAC Name

The complete IUPAC name is assembled by following these steps:

-

Precede each substituent name with its locant number.[2]

-

Separate numbers from letters with a hyphen and numbers from numbers with a comma.[9]

-

The name of the parent alkane is the final part of the name.[2]

Structure and Physical Properties of Branched Alkanes

The arrangement of atoms in branched alkanes, known as their structure, significantly influences their physical properties. This is primarily due to the concept of structural isomerism, where molecules have the same molecular formula but different structural arrangements.[6][10]

2.1. Structural Isomerism

Alkanes with four or more carbon atoms can exist as structural isomers.[6][11] For example, C₄H₁₀ can exist as n-butane (a straight-chain alkane) and isobutane (B21531) (2-methylpropane, a branched alkane).[10] As the number of carbon atoms increases, the number of possible structural isomers grows rapidly.[11]

2.2. Impact of Branching on Physical Properties

The degree of branching in an alkane has a predictable effect on its physical properties, particularly its boiling and melting points.

-

Boiling Point: Branched alkanes have lower boiling points compared to their straight-chain isomers.[12][13][14] This is because branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces (London dispersion forces).[3][14][15] Weaker intermolecular forces require less energy to overcome, resulting in a lower boiling point.[3]

-

Melting Point: The effect of branching on melting point is more complex. Generally, increased branching can lead to a higher melting point, especially in highly symmetrical molecules.[15] This is because the more compact and symmetrical shape of highly branched alkanes allows them to pack more efficiently into a crystal lattice, leading to stronger intermolecular forces in the solid state that require more energy to break.[15]

2.3. Data on Physical Properties of Selected Alkanes

The following table summarizes the boiling points and melting points of several straight-chain and branched alkanes to illustrate the effects of isomerism.

| Molecular Formula | IUPAC Name | Structure | Boiling Point (°C) | Melting Point (°C) |

| C₄H₁₀ | n-Butane | CH₃CH₂CH₂CH₃ | -0.5 | -138.3 |

| 2-Methylpropane | (CH₃)₃CH | -11.7 | -159.6 | |

| C₅H₁₂ | n-Pentane | CH₃(CH₂)₃CH₃ | 36.1 | -129.7 |

| 2-Methylbutane | (CH₃)₂CHCH₂CH₃ | 27.8 | -159.9 | |

| 2,2-Dimethylpropane | (CH₃)₄C | 9.5 | -16.6 | |

| C₆H₁₄ | n-Hexane | CH₃(CH₂)₄CH₃ | 68.7 | -95.3 |

| 2-Methylpentane | (CH₃)₂CH(CH₂)₂CH₃ | 60.3 | -153.7 | |

| 2,3-Dimethylbutane | (CH₃)₂CHCH(CH₃)₂ | 58 | -128.5 | |

| 2,2-Dimethylbutane | (CH₃)₃CCH₂CH₃ | 49.7 | -99.9 |

Experimental Protocols for Structural Elucidation

The precise structure of a branched alkane can be determined using a combination of spectroscopic techniques. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy

-

Principle: ¹H NMR spectroscopy detects the presence and local electronic environment of hydrogen atoms (protons) in a molecule. Protons in different chemical environments will resonate at different frequencies, resulting in a spectrum of signals.

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified alkane (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.

-

Data Analysis:

-

Chemical Shift (δ): The position of a signal (in ppm) indicates the electronic environment of the proton. Protons on methyl (-CH₃), methylene (B1212753) (-CH₂-), and methine (-CH-) groups in alkanes typically appear in the range of 0.7-1.5 ppm.[16]

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Spin-Spin Splitting: The splitting of a signal into multiple peaks (a multiplet) provides information about the number of neighboring protons.

-

-

3.1.2. ¹³C NMR Spectroscopy

-

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal.

-

Methodology:

-

Sample Preparation: A more concentrated sample (10-50 mg) is generally required compared to ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum. Proton decoupling is commonly used to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.

-

Data Analysis:

-

Chemical Shift (δ): The chemical shift of a carbon signal (in ppm) indicates its type and electronic environment. Alkane carbons typically resonate in the range of 5-45 ppm.[9] Quaternary, methine, methylene, and methyl carbons have characteristic chemical shift ranges.

-

-

3.2. Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In the context of alkane analysis, the molecule is ionized and then fragments in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint.

-

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

-

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

-

-

Data Analysis:

-

Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule that has lost one electron and gives the molecular weight of the compound. For branched alkanes, the molecular ion peak is often weak or absent.[8]

-

Fragmentation Pattern: Alkanes fragment by the cleavage of C-C bonds. Fragmentation is more likely to occur at branching points to form more stable secondary and tertiary carbocations.[8] The analysis of the m/z values of the fragment ions allows for the reconstruction of the alkane's structure.

-

Visualizing Nomenclature and Isomerism

The following diagrams, generated using the DOT language, illustrate key concepts in branched alkane nomenclature and structure.

Caption: Workflow for determining the IUPAC name of a branched alkane.

Caption: Structural isomers of pentane (C₅H₁₂).

References

- 1. whitman.edu [whitman.edu]

- 2. Physical Properties of Alkanes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 3. quora.com [quora.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. online-learning-college.com [online-learning-college.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. jove.com [jove.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. tutorchase.com [tutorchase.com]

- 11. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. Alkane - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Alkanes | OpenOChem Learn [learn.openochem.org]

Methodological & Application

Application Notes and Protocols for the Gas Chromatography Analysis of 2,5-Dimethyl-4-propylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-4-propylheptane is a branched-chain alkane with the chemical formula C12H26 and a molecular weight of 170.33 g/mol .[1] As a saturated hydrocarbon, its analysis is pertinent in various fields, including petroleum and fuel characterization, environmental analysis, and as a potential component in complex mixtures within the chemical and pharmaceutical industries. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds such as this compound.

This document provides a detailed protocol for the analysis of this compound using gas chromatography coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). The methodology is based on established principles of Detailed Hydrocarbon Analysis (DHA), which is a standard approach for the comprehensive characterization of complex hydrocarbon mixtures.[2][3][4][5]

Quantitative Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C12H26 | [1] |

| Molecular Weight | 170.33 g/mol | [1] |

| CAS Number | 62185-32-4 | [1] |

| Boiling Point | ~190 °C (estimated) | [6] |

| Hypothetical GC Data | ||

| Expected Retention Time (min) | 18.5 | N/A |

| Estimated Kovats Retention Index (non-polar column) | ~1180 | N/A |

Experimental Protocols

Sample Preparation

For the analysis of a pure standard or a simple mixture of this compound, a straightforward dilution with a volatile organic solvent is sufficient.

Materials:

-

This compound standard

-

High-purity n-hexane or pentane (B18724) (GC grade)

-

Volumetric flasks (1 mL, 10 mL)

-

Micropipettes

-

GC vials with septa

Protocol:

-

Prepare a stock solution of 1000 µg/mL of this compound in n-hexane in a 10 mL volumetric flask.

-

Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) in 1 mL volumetric flasks.

-

Transfer the final solutions to 2 mL GC vials and cap them securely.

-

For unknown samples, dissolve a known weight of the sample in n-hexane to achieve a concentration within the calibration range.[7] If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the hydrocarbon fraction.[7][8][9]

Gas Chromatography (GC) Method

The following GC conditions are recommended for the analysis of this compound, based on typical Detailed Hydrocarbon Analysis (DHA) methods.[2][3][4][5] A long, non-polar capillary column is recommended for optimal separation of branched alkanes.[10]

Instrumentation:

-

Gas Chromatograph with FID or MS detector

-

Capillary Column: 100 m x 0.25 mm ID, 0.5 µm film thickness with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium or Hydrogen, high purity

GC Parameters:

| Parameter | Recommended Setting |

| Injector | |

| Injection Mode | Split (Split ratio 100:1) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Oven Temperature Program | |

| Initial Temperature | 35 °C |

| Initial Hold Time | 10 min |

| Ramp Rate | 2 °C/min |

| Final Temperature | 200 °C |

| Final Hold Time | 10 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Detector (FID) | |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) Flow | 25 mL/min |

Data Analysis and Quantification

-

Peak Identification: The primary identification of this compound is based on its retention time, which should be consistent with that of a known standard analyzed under the same conditions. For confirmation, especially in complex mixtures, mass spectrometry (MS) should be used. The fragmentation pattern of branched alkanes in MS can be complex, but will show characteristic losses of alkyl groups at the branching points.

-

Quantification: Create a calibration curve by plotting the peak area of the calibration standards against their concentration. The concentration of this compound in unknown samples can be determined from this calibration curve using the peak area of the analyte.

-

Kovats Retention Index (RI) Calculation: For advanced identification, the Kovats Retention Index can be calculated by running a mixture of n-alkanes under the same chromatographic conditions. The RI is a useful parameter for comparing retention data across different systems.[11]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

Caption: Workflow for the GC analysis of this compound.

References

- 1. This compound | C12H26 | CID 53423789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. separationsystems.com [separationsystems.com]

- 3. Detailed Hydrocarbon Analysis : Shimadzu (Europe) [shimadzu.eu]

- 4. peakscientific.com [peakscientific.com]

- 5. ciinformatics.co.uk [ciinformatics.co.uk]

- 6. This compound [chemicalbook.com]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. organomation.com [organomation.com]

- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - CA [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. lotusinstruments.com [lotusinstruments.com]

Application Notes and Protocols for the Mass Spectrometry of 2,5-Dimethyl-4-propylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of 2,5-Dimethyl-4-propylheptane using mass spectrometry. Given the absence of a publicly available experimental mass spectrum for this specific branched alkane, this guide outlines a predicted fragmentation pattern based on established principles of electron ionization (EI) mass spectrometry for similar structures. The protocols provided are grounded in established methodologies for the analysis of volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (C12H26, Molecular Weight: 170.34 g/mol ) is a saturated branched-chain alkane. The analysis of such compounds is crucial in various fields, including petrochemical analysis, environmental monitoring, and as reference standards in drug development and metabolomics. Mass spectrometry, particularly when coupled with gas chromatography, is a powerful technique for the identification and quantification of such volatile and semi-volatile compounds.